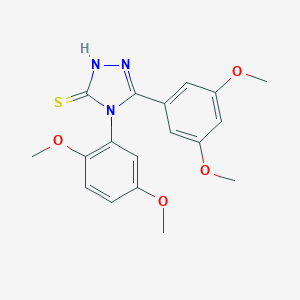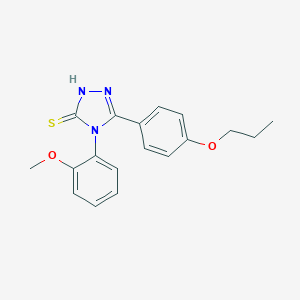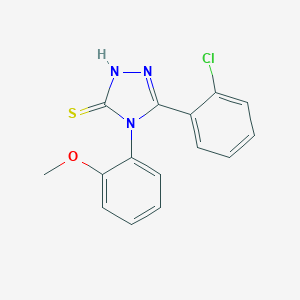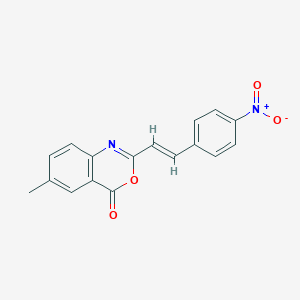![molecular formula C9H14N2S B477074 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- CAS No. 643723-68-6](/img/structure/B477074.png)
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- is a heterocyclic compound with the molecular formula C8H12N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It belongs to the class of thiazoles, which are known to exhibit diverse biological activities . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles, in general, can interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, but specific effects would depend on its exact mechanism of action .
Biochemical Analysis
Biochemical Properties
Given its structural similarity to other thiazole compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique cycloheptane ring and the tetrahydro- thiazole moiety present in the compound .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with thioamide in the presence of a base to form the thiazole ring . The reaction conditions often include the use of solvents like chloroform and bases such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid: Another heterocyclic compound with similar structural features.
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepine hydrochloride: A compound with a similar ring structure but different functional groups.
Uniqueness
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- is unique due to its specific thiazole ring fused with a cycloheptane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-6-9-11-7-4-2-1-3-5-8(7)12-9/h1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXOBYOSXFZYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)





![3-amino-N-(2-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B477042.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B477065.png)
![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)
![5-[(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B477108.png)
![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)

![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)

